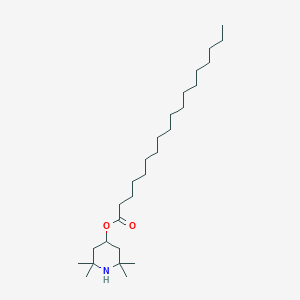

2,2,6,6-Tetramethyl-4-piperidinyl stearate

Descripción general

Descripción

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound with the molecular formula C27H53NO2 and a molecular weight of 423.72 g/mol . It is known for its applications as a light stabilizer in various industrial products, particularly in polymers and coatings . The compound is characterized by its waxy solid form and is often used to enhance the durability and longevity of materials exposed to light .

Métodos De Preparación

The synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with stearic acid . The reaction is usually carried out under acidic conditions, with the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .

Industrial production methods often involve continuous-flow processes to enhance efficiency and yield. For instance, the continuous-flow synthesis of similar compounds has been reported to significantly reduce reaction times and improve product purity .

Análisis De Reacciones Químicas

2,2,6,6-Tetramethyl-4-piperidinyl stearate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the ester group into alcohols under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Overview

2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS 167078-06-0) is a chemical compound widely recognized for its applications as a light stabilizer in various industrial sectors. Its unique molecular structure allows it to function effectively in protecting materials from degradation due to ultraviolet (UV) radiation. This article explores its scientific research applications, including its roles in chemistry, biology, medicine, and industry.

Industrial Applications

The compound is primarily utilized in the following industries:

Plastics Industry

- Function : Acts as a UV stabilizer.

- Impact : Enhances the longevity and durability of plastics by preventing photodegradation.

- Common Uses : Employed in polypropylene (PP) resins and low polypropylene blends to improve resistance against UV-induced damage .

Coatings

- Function : Used in formulations to enhance the stability of coatings against UV light.

- Impact : Increases the lifespan of paints and coatings applied to surfaces exposed to sunlight .

Adhesives

- Function : Serves as a stabilizing agent.

- Impact : Improves adhesive performance by reducing degradation over time due to environmental factors .

Scientific Research Applications

The compound's properties extend into various scientific research fields:

Chemistry

- Role : Utilized as a light stabilizer in polymer chemistry.

- Research Focus : Studies often investigate its effectiveness compared to other hindered amine light stabilizers (HALS) like Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate .

Biology

- Application : Investigated for its stability properties in biological studies involving light-sensitive materials.

- Research Insights : Its ability to mitigate degradation makes it valuable for preserving biological samples exposed to light .

Medicine

- Potential Use : Ongoing research explores its role as a stabilizing agent in pharmaceutical formulations.

- Significance : The compound's stability might enhance the efficacy and shelf-life of sensitive medications .

Toxicological Profile

Understanding the safety and environmental impact of this compound is crucial:

Aquatic Toxicity

- Classified as very toxic to aquatic life; significant adverse effects have been observed at low concentrations .

Health Hazards

Mecanismo De Acción

The primary mechanism by which 2,2,6,6-Tetramethyl-4-piperidinyl stearate exerts its effects is through the stabilization of free radicals generated by UV radiation . The compound acts as a hindered amine light stabilizer (HALS), scavenging free radicals and preventing the degradation of polymers . This process involves the formation of stable nitroxide radicals, which inhibit further radical reactions and protect the material from photodegradation .

Comparación Con Compuestos Similares

2,2,6,6-Tetramethyl-4-piperidinyl stearate is often compared with other hindered amine light stabilizers, such as:

Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate: Known for its high efficiency in stabilizing polymers.

2,2,6,6-Tetramethylpiperidine: Used in the synthesis of various light stabilizers and antioxidants.

The uniqueness of this compound lies in its specific application as a stearate ester, providing a balance between hydrophobicity and stabilizing efficiency .

Actividad Biológica

2,2,6,6-Tetramethyl-4-piperidinyl stearate is an organic compound recognized for its significant biological activity and applications in various fields, particularly in polymer chemistry and environmental science. This compound is a derivative of 2,2,6,6-tetramethyl-4-piperidinol and is widely used as a light stabilizer in plastics and coatings due to its ability to mitigate degradation caused by UV radiation.

- Molecular Formula : C23H47NO2

- Molecular Weight : 423.72 g/mol

- Physical Appearance : Solid (pellets or large crystals)

- Melting Point : 28°C to 52.5°C

Biological Activity Overview

The biological activity of this compound is characterized by its toxicity profile and interactions with biological systems. Key findings regarding its biological effects include:

- Aquatic Toxicity : Classified as very toxic to aquatic life, necessitating careful handling and consideration in environmental contexts.

- Potential Health Hazards : Associated with serious eye damage and potential skin sensitization.

- Endocrine Disruption : Studies suggest that it may possess endocrine-disrupting properties, which can affect hormonal functions in organisms .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Biological Membranes : The compound's hydrophobic stearate chain allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Generation : Its presence in certain environments can lead to increased ROS production, contributing to oxidative stress in cells.

- Chemical Stability : The hindered amine structure provides stability against photodegradation while still being reactive enough to interact with other chemical species.

Toxicological Studies

Several studies have explored the toxicological profile of this compound:

- Aquatic Toxicity Testing : Research indicates significant adverse effects on aquatic organisms at low concentrations. For instance, tests have shown lethal concentrations affecting fish and invertebrates within a short exposure duration .

- Cell-Based Assays : In vitro studies have demonstrated that the compound can induce cytotoxic effects in mammalian cell lines. The specific pathways affected often involve oxidative stress responses .

Table 1: Summary of Toxicological Findings

Case Studies

- Environmental Impact Assessments :

- Regulatory Evaluations :

Propiedades

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOXOJMXILBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337919 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

167078-06-0, 24860-22-8 | |

| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.